molecular formula C20H20N2O2 B13777307 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- CAS No. 6408-45-3

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-

Cat. No.: B13777307
CAS No.: 6408-45-3
M. Wt: 320.4 g/mol
InChI Key: KXKQOXULEPSPIU-UHFFFAOYSA-N
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Description

1-Amino-4-(cyclohexylamino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound is characterized by the presence of an amino group at the first position and a cyclohexylamino group at the fourth position on the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-(cyclohexylamino)anthraquinone can be synthesized through a multi-step process. One common method involves the initial nitration of anthraquinone to form 1-nitroanthraquinone, followed by reduction to 1-aminoanthraquinone. The final step involves the reaction of 1-aminoanthraquinone with cyclohexylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of 1-amino-4-(cyclohexylamino)anthraquinone often employs continuous-flow methods to ensure safety and efficiency. The ammonolysis of 1-nitroanthraquinone at high temperatures is a commonly used technique .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(cyclohexylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core .

Scientific Research Applications

1-Amino-4-(cyclohexylamino)anthraquinone has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes for textiles and other materials

Mechanism of Action

The mechanism of action of 1-amino-4-(cyclohexylamino)anthraquinone involves its interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and halting DNA replication and transcription. This leads to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxyanthraquinone
  • 1-Amino-2-cyclohexylaminoanthraquinone
  • 1,4-Diaminoanthraquinone

Uniqueness

1-Amino-4-(cyclohexylamino)anthraquinone is unique due to the presence of both an amino group and a cyclohexylamino group on the anthraquinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6408-45-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-amino-4-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H20N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7,21H2

InChI Key

KXKQOXULEPSPIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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